4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound that features a sulfonamide group, a thienyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps, including the formation of the thienyl group, the attachment of the aminoethyl group, and the final sulfonamide formation. Common synthetic routes include:
Formation of the Thienyl Group: This can be achieved through the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Attachment of the Aminoethyl Group: This step often involves the use of reductive amination, where the thienyl group is reacted with an aminoethyl precursor in the presence of a reducing agent.
Sulfonamide Formation: The final step involves the reaction of the aminoethyl-thienyl intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for antibacterial properties.
Biological Research: It can be used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{[(2-thienyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride
- 4-(2-{[(3-methyl-2-furyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride
Uniqueness
4-[2-[(3-Methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of the 3-methyl-2-thienyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
4-[2-[(3-methylthiophen-2-yl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2.ClH/c1-11-7-9-19-14(11)10-16-8-6-12-2-4-13(5-3-12)20(15,17)18;/h2-5,7,9,16H,6,8,10H2,1H3,(H2,15,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTLKNXKPDLSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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